molecular formula C7H8N2O B7795898 2-Amino-1-(pyridin-3-yl)ethanone

2-Amino-1-(pyridin-3-yl)ethanone

Cat. No.: B7795898
M. Wt: 136.15 g/mol
InChI Key: RGUUBRUFWMBQOW-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(pyridin-2-yl)ethanone: Similar structure but with the amino group at the 2-position of the pyridine ring.

    2-Amino-1-(pyridin-4-yl)ethanone: The amino group is at the 4-position of the pyridine ring.

    2-Amino-1-(pyridin-3-yl)propanone: Contains an additional methyl group on the ethanone moiety.

Uniqueness

2-Amino-1-(pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the amino group on the pyridine ring can significantly affect the compound’s chemical properties and biological activity .

Biological Activity

2-Amino-1-(pyridin-3-yl)ethanone, also known as EVT-387859, is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C7H9ClN2OC_7H_9ClN_2O and features a pyridine ring with an amino group and an ethanone moiety. The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is crucial for its pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been reported to exhibit selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin .
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects. Its mechanism may involve inhibition of viral replication through interaction with specific viral proteins or host cell pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Redox Reactions : The compound may participate in redox reactions that affect cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSelective against Chlamydia; superior to spectinomycin
AntiviralPotential inhibition of viral replication
AnticancerInhibits growth in certain cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively reduced the viability of Chlamydia-infected cells at concentrations lower than those required for standard antibiotics. The immunofluorescence staining indicated reduced inclusion size in treated cells compared to controls, suggesting effective pathogen clearance without significant cytotoxicity .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its therapeutic applications .

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUUBRUFWMBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445271
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-82-8
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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